diamidobenzimidazole STING Agonist-1 (diABZI) is a synthetic, non-nucleotide small molecule agonist of the STING protein. [] STING is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and triggering an immune response by inducing the production of type I interferons (IFNs) and other proinflammatory cytokines. [] DiABZI mimics the action of cyclic dinucleotides (CDNs), the natural ligands of STING, activating the STING pathway. [] While diABZI demonstrates potent activation of human STING, it exhibits limited activity towards mouse STING. [] This selectivity makes diABZI a valuable tool for investigating the human STING pathway and its therapeutic potential in various diseases. []
Mechanism of Action
diABZI binds to the STING protein, specifically targeting the CDN-binding domain. [] This binding induces conformational changes in STING, leading to its dimerization and activation. [] The activated STING dimer subsequently recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). [] Phosphorylated IRF3 dimerizes and translocates to the nucleus, initiating the transcription of type I IFNs and other proinflammatory cytokines. [] This cascade of events ultimately triggers an innate immune response against pathogens or tumor cells.
Cancer Immunotherapy:
Enhancing anti-tumor immunity: diABZI activates the STING pathway, leading to the production of type I IFNs and proinflammatory cytokines, which promote anti-tumor immunity. [, , , , ] This activation enhances the infiltration and activation of immune cells, such as T cells and NK cells, within the tumor microenvironment, ultimately inhibiting tumor growth. [, , , , ]
Overcoming immunotherapy resistance: diABZI has shown potential in preclinical studies to overcome resistance to immune checkpoint inhibitors, like anti-PD-1, by boosting the immune response within the tumor microenvironment. [, ]
Synergistic effects with other therapies: Researchers are exploring diABZI in combination with other cancer therapies, such as radiotherapy, chemotherapy, and other immunotherapies, to achieve synergistic anti-tumor effects. [, ] For example, diABZI combined with radiotherapy enhanced tumor control in mice bearing EMT6 tumors, surpassing the effects of either treatment alone. []
Infectious Diseases:
Antiviral activity: diABZI has demonstrated potent antiviral activity against various viruses, including SARS-CoV-2, in preclinical models. [] Activation of the STING pathway by diABZI induces a rapid antiviral response, limiting viral replication and improving clinical outcomes. []
Development of novel vaccine adjuvants: The potent immunostimulatory properties of diABZI make it a promising candidate for developing novel vaccine adjuvants. [] By enhancing the immune response to vaccines, diABZI could improve vaccine efficacy and potentially broaden protection against emerging viral variants. []
Understanding Immune Responses:
Investigating STING pathway biology: diABZI serves as a valuable tool for researchers to dissect the complexities of the STING pathway and its role in various diseases. [, ]
Elucidating the interplay between innate and adaptive immunity: By activating the innate immune system, diABZI helps researchers understand how innate immune responses influence the development and effectiveness of adaptive immunity. []
Future Directions
Optimization of Delivery Systems: Developing improved delivery systems, such as nanoparticles or antibody-drug conjugates, to enhance the targeted delivery of diABZI to tumor tissues, thereby maximizing its therapeutic efficacy and minimizing potential side effects. [, , , , ]
Clinical Development: Further evaluating the safety and efficacy of diABZI in clinical trials for various types of cancer and infectious diseases. [, , , , ]
Combination Therapies: Exploring novel combination therapies that leverage the immunostimulatory effects of diABZI with other treatment modalities to achieve synergistic therapeutic outcomes. [, , , ]
Biomarker Development: Identifying predictive biomarkers to personalize diABZI-based therapies and select patients most likely to benefit from treatment. []
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to diABZI and developing strategies to overcome this resistance, potentially by combining diABZI with other agents that target complementary pathways. []
Related Compounds
Diamidobenzimidazole STING Agonist-1 (diABZI)
Compound Description: diABZI is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the stimulator of interferon genes (STING) pathway. [] It demonstrates strong anti-tumor activity in various preclinical models by activating the innate immune response. [, , ] diABZI functions by binding to STING, leading to its activation and subsequent downstream signaling, resulting in the production of type I interferons and other pro-inflammatory cytokines. [, ]
Relevance: Although the provided papers do not explicitly state the structure of "STING agonist-1," one paper investigates the impact of prior systemic innate immune activation on skin inflammation induced by a STING agonist named "diamidobenzimidazole STING Agonist-1 (diABZI)". [] Given the identical naming convention, it is highly probable that "STING agonist-1" and "diABZI" refer to the same compound.
2',3'-cyclic GMP-AMP (cGAMP)
Compound Description: cGAMP is the endogenous STING agonist, naturally produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon detection of cytosolic DNA. [, , ] It binds to and activates STING, leading to the induction of type I interferon and other cytokines, which are crucial for antiviral and antitumor immunity. [, , ]
Relevance: cGAMP serves as a reference point for comparing the potency and efficacy of other STING agonists, including synthetic CDNs like diABZI (“STING agonist-1”). [, ] Understanding the activity of the natural STING agonist helps to contextualize the development and evaluation of novel synthetic analogs.
MSA-2
Compound Description: MSA-2 is a synthetic, non-nucleotide STING agonist known for its potent activation of human STING. [] It demonstrates strong antitumor effects in preclinical studies.
Relevance: MSA-2 is structurally related to diABZI, the likely identity of "STING agonist-1", as both are non-nucleotide STING agonists. [] Comparing the structures of diABZI and MSA-2 could provide valuable insights into the structure-activity relationship of non-nucleotide STING agonists.
Relevance: Although DMXAA is a STING agonist, researchers have explored its structure to design and synthesize novel STING inhibitors. [] This research highlights the potential to convert STING agonists to inhibitors through structural modifications, which could be relevant to the development of "STING agonist-1" analogs with varying functionality.
Relevance: ADU-S100 serves as a relevant comparator to diABZI ("STING agonist-1") due to their shared classification as synthetic CDN STING agonists. [, , , , ] Analyzing the similarities and differences in their structures, pharmacological properties, and clinical outcomes can provide valuable insights for optimizing the development of more effective STING agonists.
CDG(SF)
Compound Description: CDG(SF) is a chemically modified cyclic di-GMP that acts as a STING agonist. []
Relevance: Like diABZI ("STING agonist-1"), CDG(SF) faces challenges related to poor cellular permeability and rapid diffusion, limiting its therapeutic efficacy. [] This highlights a shared obstacle in the development of STING agonists and emphasizes the importance of addressing delivery and stability issues for improved therapeutic outcomes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FR-221647 is a non-nucleoside adenosine deaminase inhibitor with moderate activity and good pharmacokinetics compared with the known inhibitors pentostatin and EHNA.
FR-295389 is a new cephalosporin. FR-295389 shows effective in vitro antibacterial activity against metallo-beta-lactamase (MBL)-producers. The MIC values of FR295389 at which 50% and 90% of 21 clinical isolates of IMP-type MBL-producing Pseudomonas aeruginosa were inhibited were 8.0 and 32 mug/ml, respectively.
FR 64822 is a novel non-opioid antinociceptive compound. It displays antinociceptive activities in a variety of assays with mice and rats. It has a strong antinociceptive activity in the acetic acid writhing test (ED50 = 1.8 mg/kg p.o.).